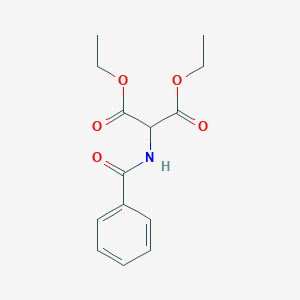
Phenyl bromoacetate
Descripción general
Descripción
Phenyl bromoacetate is an aromatic ester . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Phenyl bromoacetate is a key intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory agents, analgesics, and anti-cancer drugs . It can also be used to produce chiral molecules, which are essential components of many drugs .
Molecular Structure Analysis
The molecular formula of Phenyl bromoacetate is C8H7BrO2 . It has an average mass of 215.044 Da and a Monoisotopic mass of 213.962936 Da .
Chemical Reactions Analysis
Phenyl bromoacetate may be employed as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . It may also be used in the synthesis of the A-ring of cylindrospermopsin .
Physical And Chemical Properties Analysis
Phenyl bromoacetate has a density of 1.5±0.1 g/cm3, a boiling point of 261.9±23.0 °C at 760 mmHg, and a flash point of 112.2±22.6 °C . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 45.3±0.3 cm3, and it has a polar surface area of 26 Å2 .
Aplicaciones Científicas De Investigación
Synthesis of Triazoles
Phenyl bromoacetate: is utilized as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . These triazoles are significant in medicinal chemistry due to their diverse biological activities, which include antifungal, antibacterial, and antiviral properties.
Cylindrospermopsin Alkaloid Synthesis
This compound plays a crucial role in synthesizing the A-ring of cylindrospermopsin , a potent and structurally complex cyanobacterial toxin . The ability to synthesize this ring is vital for studying the toxin’s effects and potential therapeutic uses.
Preparation of Thiazolidinones
Phenyl bromoacetate: is employed in the synthesis of various 4-thiazolidinones . These compounds have garnered attention for their potential pharmacological applications, including antitumor, anti-inflammatory, and antidiabetic activities.
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been used as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in phenyl bromoacetate could potentially interact with various biological targets, modifying their structure and function.
Mode of Action
Phenyl bromoacetate’s mode of action is primarily through its role as an alkylation agent . It can donate its alkyl group to other molecules, leading to structural modifications. These modifications can alter the target molecule’s properties, potentially influencing various biochemical processes.
Result of Action
Its role as an alkylation agent suggests it could modify the structure of various molecules, potentially influencing their function and the cellular processes they are involved in .
Propiedades
IUPAC Name |
phenyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWYUCGVQMZMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004566 | |
| Record name | Phenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl bromoacetate | |
CAS RN |
620-72-4 | |
| Record name | Phenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of phenyl bromoacetate in the synthesis of heterocyclic compounds?
A1: Phenyl bromoacetate acts as an electrophilic reagent in the synthesis of heterocyclic compounds like 4-thiazolidinones. [] It reacts with thiosemicarbazones, which contain a nucleophilic nitrogen atom, to form a thiazolidinone ring through a cyclization reaction. This reaction is particularly useful for creating a diverse library of 4-thiazolidinones by varying the substituents on both the thiosemicarbazone and the bromoacetate.
Q2: Are there alternative synthetic routes to obtain similar products without using phenyl bromoacetate?
A2: Yes, alternative synthetic routes exist. For instance, while phenyl bromoacetate is used to synthesize 4-thiazolidinones in the paper by Bouzroura et al. [], the same paper also describes the use of ethyl 2-bromopropionate for a similar purpose. The choice of reagent can impact reaction yields and conditions. Additionally, the synthesis of 1-methyl-1H-indole-3-carboxylate derivatives, as described by Shameli et al. [], utilizes copper(II) acetate as a catalyst and tert-butyl hydroperoxide as an oxidant, indicating a different approach to forming similar heterocyclic structures.
Q3: What are the advantages of using phenyl bromoacetate in organic synthesis compared to other similar reagents?
A3: While the provided papers don't explicitly compare phenyl bromoacetate to all alternatives, some advantages can be inferred. * Commercial availability: Phenyl bromoacetate is commercially available, simplifying its use in research. * Reactivity: The presence of bromine as a leaving group makes phenyl bromoacetate reactive in nucleophilic substitution reactions, allowing for efficient coupling with various nucleophiles like the thiosemicarbazones mentioned in the study by Bouzroura et al. []* Versatility: The phenyl group in phenyl bromoacetate offers potential for further modification, allowing for the fine-tuning of physicochemical properties in the final product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





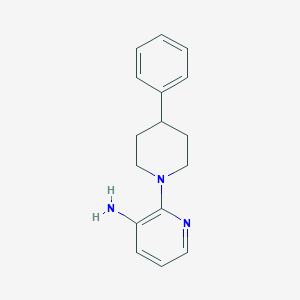

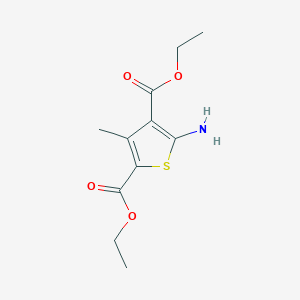

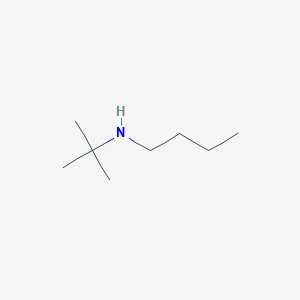
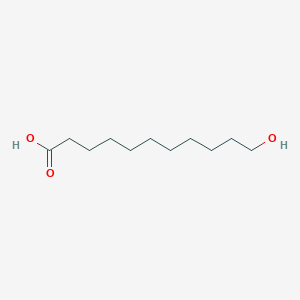
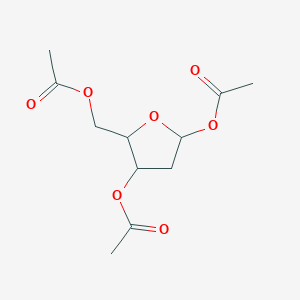
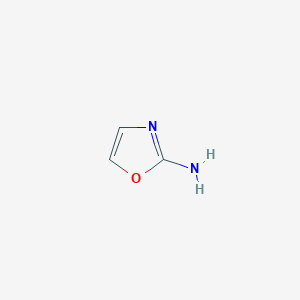


![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
